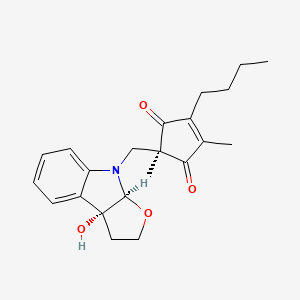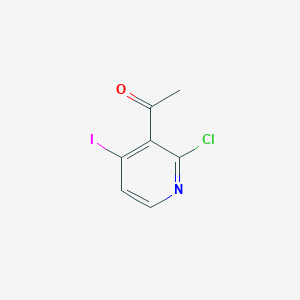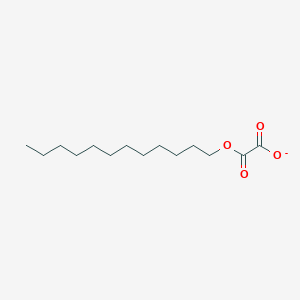![molecular formula C32H16 B3048950 Dinaphtho[2,1,8,7-defg:2',1',8',7'-ijkl]pentaphene CAS No. 188-90-9](/img/structure/B3048950.png)
Dinaphtho[2,1,8,7-defg:2',1',8',7'-ijkl]pentaphene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dinaphtho[2,1,8,7-defg:2',1',8',7'-ijkl]pentaphene, also known as DPPT, is a polycyclic aromatic hydrocarbon (PAH) that consists of five fused aromatic rings. DPPT has gained significant attention in recent years due to its unique chemical structure and potential applications in various fields such as organic electronics, optoelectronics, and biomedicine. In
Aplicaciones Científicas De Investigación
Oxidation and Conjugation Studies
Research conducted by Gutman (1999) explored the oxidation of dinaphtho[2,1,8,7-defg:2',1',8',7'-ijkl]pentaphene dianions, revealing that unlike its dibenzo[fg,ij]pentaphene counterpart, it does not form a dioxo product upon oxidation. This finding was attributed to the different modes of cyclic conjugation between the two dianions, emphasizing the unique chemical behavior of dinaphtho[2,1,8,7-defg:2',1',8',7'-ijkl]pentaphene in oxidation reactions (Gutman, 1999).
Solvent Polarity Probes and Fluorescence Emission
Studies on the fluorescence emission spectra of various polycyclic aromatic hydrocarbons (PAHs), including dinaphtho[2,1,8,7-defg:2',1',8',7'-ijkl]pentaphene, have been conducted. These studies aim to evaluate the potential of these PAHs as solvent polarity probes. The behavior of dinaphtho[2,1,8,7-defg:2',1',8',7'-ijkl]pentaphene in different solvents provides insights into its suitability as a solvent polarity indicator based on its selective and systematic emission intensity enhancement (Tucker et al., 1991; Waris et al., 1989).
Photophysical and Electrochemical Properties
Li et al. (2015) synthesized dinaphtho[8,1,2-cde:2',1',8'-uva]pentacene, an analogue of dinaphtho[2,1,8,7-defg:2',1',8',7'-ijkl]pentaphene. They investigated its structures, photophysical, and electrochemical properties. The study found that the pentacene derivative possesses strong electronic delocalization and a small HOMO-LUMO bandgap, which are significant for understanding the electronic properties of dinaphtho[2,1,8,7-defg:2',1',8',7'-ijkl]pentaphene and its derivatives (Li et al., 2015).
Thiophene-Fused Derivatives
Hossain et al. (2017) developed thiophene-fused dinaphtho[8,1,2-opq:2',1',8'-uva]pentaphenes, which are structurally related to dinaphtho[2,1,8,7-defg:2',1',8',7'-ijkl]pentaphene. These derivatives exhibit amphoteric multiredox behaviors and absorb light in the visible region, indicating their potential applications in organic electronics and photonics (Hossain et al., 2017).
Pyrene Pitch Molecular Structures
Esguerra et al. (2014) identified dinaphtho[2,1,8,7-defg:2',1',8',7'-ijkl]pentaphene as a main dimeric species in pyrene pitches. This discovery is crucial for understanding the molecular structure of pyrene pitches, a material of interest in various industrial applications (Esguerra et al., 2014).
Propiedades
IUPAC Name |
nonacyclo[25.3.1.12,6.03,16.04,13.05,10.017,30.020,29.023,28]dotriaconta-1(31),2(32),3(16),4(13),5(10),6,8,11,14,17(30),18,20(29),21,23(28),24,26-hexadecaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16/c1-3-17-7-9-19-11-13-23-24-14-12-20-10-8-18-4-2-6-22-16-26(32(24)30(20)28(18)22)25-15-21(5-1)27(17)29(19)31(23)25/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBAGTLFDXQXCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C4C5=CC6=CC=CC7=C6C8=C(C=C7)C=CC(=C58)C9=C4C3=C(C=C2)C=C9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510024 |
Source


|
| Record name | Dinaphtho[2,1,8,7-defg:2',1',8',7'-ijkl]pentaphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dinaphtho[2,1,8,7-defg:2',1',8',7'-ijkl]pentaphene | |
CAS RN |
188-90-9 |
Source


|
| Record name | Dinaphtho[2,1,8,7-defg:2',1',8',7'-ijkl]pentaphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl N-[(1R)-1-phenylethyl]carbamate](/img/structure/B3048879.png)


![2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]-](/img/structure/B3048884.png)
![1,5-Dioxaspiro[2.5]octane](/img/structure/B3048886.png)
![Tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-YL)propyl]carbamate](/img/structure/B3048887.png)


![Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl-](/img/structure/B3048890.png)